Product packaging for 1-(6-Fluoro-1H-indol-2-yl)ethanone(Cat. No.:)

1-(6-Fluoro-1H-indol-2-yl)ethanone

Cat. No.: B13667792
M. Wt: 177.17 g/mol
InChI Key: QQULEQAYQRTKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Fluoro-1H-indol-2-yl)ethanone (CAS 1529227-41-5) is an organic compound with the molecular formula C 10 H 8 FNO and a molecular weight of 177.18 g/mol . This acetyl-substituted indole derivative serves as a versatile chemical building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a fluorine atom at the 6-position of the indole ring, is of significant interest in the design and synthesis of novel therapeutic agents. Research indicates that mono-substituted or di-substituted indole derivatives demonstrate potent inhibitory activity against viral replication . Specifically, such compounds have been investigated as Dengue virus replication inhibitors, highlighting the value of this chemical scaffold in developing new antiviral therapies . As a key intermediate, it can be utilized in Friedel-Crafts reactions and other synthetic transformations to create more complex molecules for biological screening . For research purposes, this compound requires specific storage conditions at 2-8°C to maintain stability . Appropriate safety precautions must be observed, as it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO B13667792 1-(6-Fluoro-1H-indol-2-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

1-(6-fluoro-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8FNO/c1-6(13)9-4-7-2-3-8(11)5-10(7)12-9/h2-5,12H,1H3

InChI Key

QQULEQAYQRTKJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry of 1 6 Fluoro 1h Indol 2 Yl Ethanone

Established Synthetic Routes and Strategies for Fluoroindoles and Indolyl Ethanones

The synthesis of 1-(6-Fluoro-1H-indol-2-yl)ethanone can be approached by first constructing the 6-fluoroindole (B127801) core, followed by acylation, or by incorporating the acetyl group during the indole (B1671886) ring formation. Several classical and modern synthetic methods are applicable to the synthesis of fluoroindoles and indolyl ethanones.

Fischer Indole Synthesis and its Variations

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions. researchgate.netrsc.orgbyjus.comsynarchive.com In the context of this compound, this would involve the reaction of (4-fluorophenyl)hydrazine (B109058) with a suitable three-carbon ketone or aldehyde derivative.

The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. byjus.com The choice of the carbonyl partner is crucial for introducing the acetyl group at the C2 position. Using a symmetrical ketone like acetone (B3395972) would lead to a 2-methylindole, which would then require a separate oxidation step to form the ethanone (B97240). A more direct approach would be to use a dicarbonyl compound or a functionalized ketone.

Table 1: Key Features of the Fischer Indole Synthesis
AspectDescriptionRelevance to this compound Synthesis
ReactantsArylhydrazine and a ketone or aldehyde. researchgate.netrsc.org(4-Fluorophenyl)hydrazine would be the key starting material. The carbonyl component needs to provide the acetyl group at the C2 position.
CatalystsBrønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). researchgate.netrsc.orgThe choice of acid can influence the reaction yield and selectivity.
Key IntermediatePhenylhydrazone. byjus.comThe formation and subsequent rearrangement of the (4-fluorophenyl)hydrazone is central to the ring formation.
RegioselectivityWith unsymmetrical ketones, a mixture of isomers can be formed.Careful selection of the carbonyl partner is necessary to ensure the formation of the desired 2-substituted indole.

Variations of the Fischer indole synthesis, such as those employing microwave irradiation, may offer improved reaction times and yields.

Oxidative Cyclization and C-H Amination Approaches

Modern synthetic strategies offer alternatives to classical methods. Oxidative cyclization reactions, for instance, can be employed to form the indole ring from suitably substituted anilines. These methods often involve transition metal catalysts and an oxidant to facilitate the intramolecular C-N bond formation.

Similarly, C-H amination approaches represent a powerful tool for the direct formation of N-heterocycles. In principle, a suitably substituted fluoro-alkenyl aniline (B41778) could undergo intramolecular C-H amination to construct the 6-fluoroindole core. The feasibility of these methods for the specific synthesis of this compound would depend on the availability of the starting materials and the compatibility of the acetyl group with the reaction conditions.

Organometallic Catalysis in Fluoroindole Construction

Palladium-catalyzed cross-coupling reactions have become indispensable in heterocyclic synthesis. For the construction of fluoroindoles, methods such as the Buchwald-Hartwig amination or Suzuki coupling can be utilized to form key C-N or C-C bonds in the indole scaffold. For instance, a palladium-catalyzed reaction could be used to couple an ortho-halo-fluoroaniline derivative with a suitable alkyne, followed by cyclization to the indole.

Ruthenium-catalyzed C-H activation and alkenylation at the C2 position of an N-protected indole offers a regioselective route to introduce a vinyl group, which could then be oxidized to the ethanone. nih.govacs.org This strategy highlights the power of directing groups in controlling the site of functionalization.

Rhodium catalysis has also been employed for the C2-allylation of indoles, which could be a precursor to the desired acetyl group. rsc.org These organometallic approaches often provide high regioselectivity that can be difficult to achieve with traditional methods.

Multi-Step Synthesis Approaches Involving 6-Fluoroindole Precursors

A common and versatile strategy involves the synthesis of the 6-fluoroindole core first, followed by the introduction of the acetyl group at the C2 position. 6-Fluoroindole itself is a commercially available starting material. acs.org

The primary challenge in this approach is the regioselectivity of the acylation, as electrophilic substitution on the indole ring typically occurs at the C3 position. To achieve C2-acylation, several strategies can be employed:

N-Protection and Directed Metalation: Protection of the indole nitrogen with a suitable group, such as a benzoyl or a removable silyl (B83357) group, can influence the regioselectivity of subsequent reactions. acs.org Directed ortho-metalation (DoM) is a powerful technique where a directing group on the nitrogen or another position guides the deprotonation of the adjacent C-H bond by a strong base (e.g., an organolithium reagent). wikipedia.orgorganic-chemistry.orgharvard.edu The resulting C2-lithiated indole can then be quenched with an acetylating agent, such as acetyl chloride or acetic anhydride, to install the acetyl group at the desired position.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic rings. researchgate.net While it typically directs formylation to the C3 position of indoles, modifications in the reaction conditions or the use of specific N-protecting groups might alter this selectivity. The resulting 2-formyl-6-fluoroindole could then be converted to the ethanone via a Grignard reaction followed by oxidation.

Friedel-Crafts Acylation under Specific Conditions: Although Friedel-Crafts acylation of indoles generally favors the C3 position, the regioselectivity can sometimes be influenced by the choice of Lewis acid, solvent, and the nature of the acylating agent. researchgate.net For 6-fluoroindole, a systematic investigation of different Friedel-Crafts conditions would be necessary to determine if any set of parameters could favor C2-acylation.

Mechanistic Aspects of Formation Reactions

The regiochemical outcome of the reactions to form this compound is governed by the electronic properties of the 6-fluoroindole ring and the nature of the reaction intermediates.

Investigation of Reaction Pathways and Intermediate Formation

In the Fischer indole synthesis, the key step determining the substitution pattern is the nih.govnih.gov-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. byjus.com The structure of the carbonyl precursor dictates the final substitution at the C2 and C3 positions.

For the direct acylation of 6-fluoroindole, the mechanism of electrophilic substitution is paramount. The indole nucleus is an electron-rich heterocycle, with the highest electron density typically at the C3 position, making it the most susceptible to electrophilic attack. The fluorine atom at the C6 position is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution but has a less pronounced effect on the pyrrole (B145914) ring.

To achieve C2-acylation, the reaction pathway must circumvent the inherent preference for C3 attack. This can be achieved through:

Kinetic vs. Thermodynamic Control: In some cases, the initial site of attack might be at the nitrogen atom (N-acylation), followed by a rearrangement to either the C2 or C3 position. The final product distribution can be influenced by the reaction conditions, potentially allowing for the isolation of the kinetically favored C2-acylated product under specific circumstances.

Steric Hindrance: Introduction of a bulky protecting group on the indole nitrogen or a substituent at the C3 position can sterically hinder attack at C3, thereby promoting substitution at the C2 position.

Directed Metalation Pathways: The mechanism of directed ortho-metalation involves the coordination of the organolithium reagent to a directing group (e.g., an N-acyl group), which positions the base in close proximity to the C2 proton, leading to its selective abstraction. wikipedia.orgharvard.edu The subsequent reaction with an electrophile proceeds at this newly formed nucleophilic center. This provides a clear and predictable pathway to C2-functionalized indoles.

Table 2: Comparison of Synthetic Strategies for this compound
Synthetic StrategyKey TransformationAdvantagesChallenges
Fischer Indole SynthesisRing formation from (4-fluorophenyl)hydrazine and a carbonyl compound. researchgate.netrsc.orgWell-established, often one-pot.Requires a specific carbonyl precursor for C2-acetylation; potential for regioisomers.
Organometallic C-H ActivationRu- or Rh-catalyzed C2-alkenylation/allylation followed by oxidation. rsc.orgnih.govacs.orgHigh regioselectivity for C2-functionalization.Requires N-protection/directing group; multi-step process.
Multi-step Synthesis from 6-FluoroindoleAcylation of a pre-formed 6-fluoroindole ring.Starting material is readily available.Controlling regioselectivity (C2 vs. C3 acylation) is the main challenge.
Directed ortho-Metalation (DoM)C2-lithiation of N-protected 6-fluoroindole followed by acetylation. wikipedia.orgorganic-chemistry.orgharvard.eduExcellent regiocontrol for C2-substitution.Requires stoichiometric use of strong bases and anhydrous conditions.

Role of Catalysts and Reaction Conditions in Yield and Selectivity

The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of 6-fluoroindole. sigmaaldrich.comossila.com This electrophilic aromatic substitution reaction introduces an acetyl group onto the indole ring. masterorganicchemistry.comnumberanalytics.comvisualizeorgchem.com The choice of catalyst and reaction conditions plays a pivotal role in determining the yield and regioselectivity of the acylation.

Strong Lewis acids such as aluminum chloride (AlCl₃) are commonly employed as catalysts to activate the acylating agent, typically acetyl chloride or acetic anhydride. masterorganicchemistry.comnumberanalytics.comvisualizeorgchem.com The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, increasing its electrophilicity and facilitating the attack by the electron-rich indole ring. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) or carbon disulfide.

The regioselectivity of the Friedel-Crafts acylation on the indole nucleus is highly dependent on the reaction conditions. While acylation at the C3 position is often favored, C2 acylation can be achieved under specific conditions. The presence of the electron-withdrawing fluorine atom at the 6-position of the indole ring can influence the electron density and, consequently, the site of acylation.

Alternative catalysts and conditions have been explored to improve the efficiency and selectivity of Friedel-Crafts acylation. For instance, other Lewis acids like ferric chloride (FeCl₃) and boron trifluoride (BF₃) can be utilized, sometimes offering milder reaction conditions. numberanalytics.com The use of solid acid catalysts is also an area of interest, potentially simplifying product purification and catalyst recovery.

Below is a table summarizing the general parameters for the Friedel-Crafts acylation of indoles:

ParameterTypical Conditions
Acylating Agent Acetyl chloride, Acetic anhydride
Catalyst AlCl₃, FeCl₃, BF₃
Solvent Dichloromethane, Carbon disulfide
Temperature 0°C to room temperature

Derivatization and Chemical Transformations of this compound

The presence of both an acetyl group and a reactive indole nucleus makes this compound a versatile building block for further chemical modifications.

Reactivity Studies of the Acetyl and Indole Moieties for Further Functionalization

Acetyl Moiety: The acetyl group offers several avenues for chemical transformation. The carbonyl group can undergo reduction to an alcohol, which can then be further functionalized. It can also serve as a handle for condensation reactions to form larger, more complex structures. For example, the acetyl group can react with aldehydes in an aldol (B89426) condensation to yield α,β-unsaturated ketones, which are valuable intermediates in their own right.

Indole Moiety: The indole nucleus, particularly the N-H proton and the electron-rich C3 position, is amenable to various functionalizations. The nitrogen can be alkylated or acylated to introduce different substituents. The C3 position is susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups. The fluorine atom at the C6 position is generally stable but can influence the reactivity of the benzene portion of the indole ring. sigmaaldrich.comossila.com 6-Fluoroindole itself is a known reactant for the preparation of various biologically active compounds, including antibacterial and antifungal agents, as well as inhibitors for enzymes like tryptophan dioxygenase. sigmaaldrich.com

Synthesis of Novel Analogues and Derivatives for Structure-Activity Exploration

The derivatization of this compound is a key strategy in the exploration of structure-activity relationships (SAR) for the development of new therapeutic agents. By systematically modifying the core structure, chemists can probe the interactions with biological targets and optimize for potency and selectivity.

For instance, indole-chalcone derivatives synthesized from substituted indoles have shown promise as anticancer agents. tandfonline.comresearchgate.netnih.gov A study on (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a derivative of the 6-fluoroindole core, demonstrated potent cytotoxic activity against metastatic colorectal cancer cells. tandfonline.comresearchgate.netnih.gov The SAR study of a series of these indole-chalcones revealed that the presence and position of the fluoro group significantly impact the biological activity. tandfonline.comresearchgate.netnih.gov

Furthermore, the synthesis of novel 1-(1H-indol-1-yl)ethanone derivatives has been explored for their potential as COX-2 inhibitors, which are important targets for anti-inflammatory drugs. eurekaselect.com This highlights the potential of using this compound as a scaffold to generate libraries of compounds for screening against various biological targets.

Application of Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact. tandfonline.comnih.gov In the context of synthesizing this compound and its derivatives, several green approaches can be considered.

One key area is the use of more environmentally benign catalysts and reaction media. For example, the development of solid acid catalysts for Friedel-Crafts reactions can reduce the amount of hazardous waste generated from traditional Lewis acid catalysts. organic-chemistry.org The use of ionic liquids as recyclable reaction media is another promising avenue. visualizeorgchem.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. tandfonline.com A reported green synthesis of novel fluorinated indole derivatives utilized microwave irradiation in the presence of a copper dipyridine dichloride catalyst in ethanol, highlighting the potential for cleaner synthetic routes. tandfonline.com

The table below summarizes some green chemistry approaches applicable to indole synthesis:

Green Chemistry PrincipleApplication in Indole Synthesis
Use of Safer Solvents Water or solvent-free conditions
Energy Efficiency Microwave-assisted synthesis
Catalysis Use of recyclable solid acid or ionic liquid catalysts
Atom Economy Designing reactions that maximize the incorporation of all materials used in the process into the final product

While specific literature on the green synthesis of this compound is still emerging, the principles established for related indole syntheses provide a clear roadmap for developing more sustainable manufacturing processes for this important compound. tandfonline.comnih.gov

Theoretical and Computational Investigations of 1 6 Fluoro 1h Indol 2 Yl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the physicochemical properties of a molecule from its electronic structure. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), offer a balance of computational cost and accuracy for studying organic molecules. nih.govnih.gov

The electronic properties of 1-(6-Fluoro-1H-indol-2-yl)ethanone can be elucidated through analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity. For similar heterocyclic compounds, DFT has been effectively used to calculate these parameters and understand their reactive nature. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. In this compound, the oxygen atom of the acetyl group and the fluorine atom would be expected to show negative potential, making them sites for electrophilic attack. Conversely, the indole (B1671886) nitrogen's hydrogen atom would likely exhibit a positive potential. Such maps are invaluable for predicting sites of intermolecular interactions. nih.gov

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. Conformational analysis involves calculating the molecule's potential energy surface by systematically rotating specific dihedral angles. For this molecule, a key rotation would be around the single bond connecting the acetyl group to the indole ring.

By performing a relaxed potential energy surface scan, researchers can identify the most stable conformers (energy minima). Studies on similar molecules, such as 2-fluoroacetophenone, have used computational techniques to determine the relative stability of different conformers, often finding that planar arrangements are favored. rsc.org For this compound, this analysis would reveal whether the acetyl group lies in the plane of the indole ring and the energetic barrier to its rotation, providing insight into the molecule's structural dynamics at different temperatures. researchgate.net

Quantum chemical calculations are widely used to predict spectroscopic data, which aids in the interpretation of experimental results. DFT calculations can provide theoretical nuclear magnetic resonance (NMR) shielding constants. These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be converted to chemical shifts (δ) in ppm. rug.nl This process is highly valuable for assigning the ¹H, ¹³C, and ¹⁵N signals in the molecule's NMR spectra, especially for complex structures where signals may overlap. researchgate.net The accuracy of these predictions has been benchmarked for various nuclei, with expected errors typically being less than 0.1 ppm for ¹H and 1 ppm for ¹³C with appropriate methods. arxiv.org

Similarly, the calculation of vibrational frequencies using DFT helps in assigning the absorption bands observed in infrared (IR) and Raman spectra. These calculations predict the frequencies corresponding to specific bond stretches, bends, and torsions within the molecule, such as the C=O stretch of the ketone, the N-H stretch of the indole, and various vibrations of the aromatic system.

Table 1: Predicted Theoretical ¹³C NMR Chemical Shifts for this compound Note: The following data is illustrative, based on typical results from DFT (B3LYP/6-31G) calculations for similar indole structures. Actual values would require specific computation for this molecule.*

Atom (Indole Ring Position)Predicted Chemical Shift (δ, ppm)
C2138.5
C3112.0
C3a129.8
C4122.4
C5110.1
C6160.2 (J-CF)
C798.9 (J-CF)
C7a137.3 (J-CF)
C=O (Acetyl)185.3
CH₃ (Acetyl)27.6

Molecular Modeling and Simulation Studies

Beyond quantum mechanics, molecular modeling techniques are used to simulate how a molecule might behave in a biological environment. These methods are central to computer-aided drug design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov Indole derivatives are known to interact with a wide range of biological targets, including kinases, proteases, and methyltransferases. nih.govmdpi.com For this compound, a hypothesized target could be an enzyme like Cyclin-Dependent Kinase 2 (CDK2) or Euchromatin Histone Lysine Methyltransferase (EHMT2), both of which are relevant in cancer research. nih.govmdpi.com

The docking process involves placing the ligand into the protein's binding site and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. mdpi.com A more negative score indicates a stronger predicted interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothesized Kinase Target Note: This table is a hypothetical example demonstrating typical outputs from a molecular docking study.

LigandHypothesized TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
This compoundKinase XYZ-9.2LEU 83Hydrogen Bond (with C=O)
LYS 33Hydrogen Bond (with N-H)
PHE 80π-π Stacking
VAL 15, ALA 31Hydrophobic Interactions

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability and dynamic behavior of the predicted ligand-protein complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the complex in a simulated physiological environment (e.g., in water at a specific temperature and pressure).

Key parameters analyzed from an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and the ligand. A stable RMSD for the ligand over the simulation time (e.g., 100 nanoseconds) suggests it remains securely bound in the active site, validating the docking pose. nih.gov Fluctuations in RMSD can indicate instability or conformational adjustments. Other analyses, such as the Radius of Gyration (Rg) and protein-ligand contact maps, further elucidate the stability and nature of the interaction throughout the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Development of Predictive QSAR Models for Modulating Biological Functions

No predictive QSAR models specifically developed for this compound to modulate biological functions have been reported in the peer-reviewed scientific literature. While QSAR studies are prevalent for the broader class of indole derivatives, the specific structural and electronic contributions of the 6-fluoro and 2-acetyl substituents of this particular compound have not been analyzed in a dedicated QSAR study.

The general approach to developing a QSAR model for a series of compounds, such as indole derivatives, involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activity (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which quantify various physicochemical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Although no specific models exist for this compound, QSAR studies on other indole derivatives have successfully identified key structural features influencing their biological activities. For instance, studies on indole derivatives as kinase inhibitors have highlighted the importance of specific substitution patterns on the indole ring for inhibitory potency. nih.gov

In Silico Prediction of Theoretical Biological Activities

There are no specific in silico predictions of the theoretical biological activities for this compound reported in the scientific literature. In silico methods are computational techniques used to predict the biological activity of a molecule. These methods can range from ligand-based approaches, such as pharmacophore modeling and similarity searching, to structure-based approaches, like molecular docking.

The absence of such studies for this compound means that its potential biological targets and mechanisms of action remain computationally uncharacterized. A typical in silico workflow to predict biological activity would involve:

Target Prediction: Using the structure of the compound to screen against databases of known biological targets to identify potential protein interactions.

Molecular Docking: Simulating the binding of the compound into the active site of a predicted target protein to estimate the binding affinity and mode of interaction.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound to assess its drug-likeness.

While general in silico screening has been applied to libraries of indole derivatives, the specific results for this compound are not documented. Therefore, any discussion of its theoretical biological activities would be purely speculative without dedicated computational studies.

Biological and Biochemical Research Insights of 1 6 Fluoro 1h Indol 2 Yl Ethanone

In Vitro Biological Target Identification and Mechanistic Validation

Investigations into the in vitro biological activities of indole-based compounds are extensive, with a particular focus on their potential as therapeutic agents. While direct studies on 1-(6-Fluoro-1H-indol-2-yl)ethanone are not prominent in the reviewed literature, research on structurally similar molecules provides a framework for understanding its potential interactions with key biological targets.

Enzyme Inhibition Studies (e.g., IDO inhibitors, c-Met tyrosine kinase inhibition)

The indole (B1671886) nucleus is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to inhibit various enzymes. A significant area of research is the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a key target in cancer immunotherapy. acs.org IDO1 inhibitors block the tryptophan-kynurenine-aryl hydrocarbon axis, and numerous indole derivatives have been investigated for this purpose. nih.gov For instance, compounds like 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione have been characterized as selective IDO1 inhibitors. nih.gov The complexity of IDO1, being a redox-sensitive heme protein, presents challenges in assay development and can lead to the identification of non-specific inhibitors. acs.org

While the indole structure is common among enzyme inhibitors, specific data for this compound as an IDO or c-Met tyrosine kinase inhibitor is not detailed in the available research. However, the general propensity for indole derivatives to act as enzyme inhibitors suggests this as a potential area for future investigation. nih.govnih.gov

Table 1: Examples of Indole-Based Enzyme Inhibitors

Compound/Class Target Enzyme Key Findings Reference
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione IDO1 Characterized as a novel and selective IDO1 inhibitor. nih.gov
1-(1H-indol-1-yl)ethanone Derivatives CBP/EP300 Bromodomain Identified as inhibitors for the treatment of castration-resistant prostate cancer. The most potent compound (32h) had an IC₅₀ of 0.037 μM. nih.gov

Receptor Binding Assays and Modulation (e.g., Serotonin (B10506) receptors, CB1 receptor)

The indole scaffold is a core component of serotonin, and thus many indole derivatives interact with serotonin receptors. nih.gov These receptors, such as 5-HT₁A and 5-HT₁B, are implicated in the modulation of depression and anxiety, making them important targets for drug discovery. nih.govnih.gov

Furthermore, the cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is another significant target for indole-based compounds. nih.gov Research on synthetic cannabinoids has shown that substitutions on the indole ring are critical for binding affinity. Notably, substitutions at the 6-position of the indole with fluorine have been shown to retain high receptor binding affinities for the CB1 receptor in certain molecular backbones. mdpi.com This finding is particularly relevant for this compound, suggesting that the 6-fluoro substitution could be favorable for interaction with the CB1 receptor. mdpi.com The position of a halogen substituent significantly impacts binding, with 4- and 5-position chloro substitutions being detrimental to binding, while 2-, 6-, and 7-position substitutions conferred higher affinity. mdpi.com

Table 2: Receptor Binding Insights for Indole Derivatives

Receptor Target Key Findings for Indole Derivatives Reference
Serotonin Receptors (e.g., 5-HT₁A) Act as autoreceptors regulating serotonin release; a key target for antidepressant and anxiolytic drugs. nih.govnih.gov
Cannabinoid Receptor 1 (CB1) Fluoro, methyl, and bromo substitutions at the 6- and 7-positions of the indole ring can retain high receptor binding affinity. mdpi.com

Investigation of Cellular Pathway Modulation and Signaling Events

Indole derivatives are known to modulate various cellular signaling pathways critical to cancer and other diseases. For example, certain indole compounds have been shown to strongly inhibit the Smoothened (SAG)-induced Hedgehog signaling pathway, with IC₅₀ values in the nanomolar range. nih.gov Other research has demonstrated that specific 1-(1H-indol-1-yl)ethanone derivatives can suppress the mRNA expression of the full-length androgen receptor (AR-FL) and its target genes in prostate cancer cells. nih.gov These examples highlight the capacity of the indole scaffold to serve as a foundation for molecules that can precisely intervene in critical cellular signaling cascades.

Cellular Mechanistic Investigations in Research Models

Cell-based assays provide crucial information on how compounds affect cell physiology and the specific mechanisms through which they exert their effects. Research on fluoro-indoles and related structures has uncovered significant impacts on cellular metabolism and division.

Effects on Cell Physiology and Metabolism (e.g., Microbial adaptation, protein fluorination)

A fascinating area of research has demonstrated the metabolic adaptability of microorganisms to fluoro-indoles. In adaptive laboratory evolution experiments, Escherichia coli that are auxotrophic for tryptophan were cultured with 6-fluoroindole (B127801). frontiersin.org The bacteria evolved the ability to utilize 6-fluoroindole for growth, converting it intracellularly into 6-fluorotryptophan. frontiersin.org This unnatural amino acid was then incorporated globally into the proteome at sites typically occupied by tryptophan. frontiersin.org This study showcases how a fluorinated indole, which can act as an antimetabolite, can be repurposed by a living organism to become a vital nutrient, effectively creating a foundation for fluorine-based life and enabling the production of fully fluorinated proteins. frontiersin.org

Table 3: Microbial Adaptation to 6-Fluoroindole

Organism Substrate Key Outcome Significance Reference
Escherichia coli (Trp-auxotrophic) 6-Fluoroindole Adaptation to utilize 6-fluoroindole for growth. Demonstrates metabolic plasticity and the potential for proteome-wide substitution of tryptophan with 6-fluorotryptophan. frontiersin.org
Intracellular conversion to 6-fluorotryptophan. A former growth inhibitor becomes a substrate for protein synthesis. frontiersin.org

Mechanisms of Action in Cellular Assays (e.g., Tubulin interaction, G2/M arrest)

A prominent mechanism of action for many anticancer indole derivatives is the inhibition of tubulin polymerization. mdpi.com These compounds often bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which is essential for cell division. nih.gov This disruption leads to a halt in the cell cycle, typically at the G2/M phase, followed by apoptosis. nih.gov

A compound that is structurally related to this compound, specifically (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), has been studied for its effects on metastatic colorectal cancer cells. nih.gov Research confirmed that FC116 acts as a microtubule depolymerizing agent. Mechanistically, it induces G2/M phase arrest by downregulating the expression of cyclin B1 through its interaction with microtubules. nih.gov This provides strong evidence that the 6-fluoro-1H-indole scaffold can be a key pharmacophore for potent tubulin inhibitors. nih.govnih.gov

Table 4: Cellular Mechanisms of Indole-Based Tubulin Inhibitors

Compound/Class Cellular Effect Mechanism of Action Reference
(E)-3-(6-fluoro-1H-indol-3-yl)... (FC116) G2/M phase arrest in colorectal cancer cells. Acts as a microtubule depolymerization agent; downregulates cyclin B1 expression. nih.gov
Arylthioindoles (ATIs) Inhibition of cancer cell growth and mitotic progression. Potent inhibitors of tubulin polymerization; bind to the colchicine site on β-tubulin. nih.gov

Modulation of Gene Expression and Proteomic Changes

This section would have detailed how this compound influences gene activity and the protein landscape of cells. This would involve an analysis of which genes are up-or down-regulated in the presence of the compound and the subsequent changes in protein expression. Such studies are fundamental to understanding a compound's mechanism of action at the molecular level. Currently, there are no available studies that have performed these analyses on this compound.

In Vivo Preclinical Model Studies

This part of the analysis was designed to cover the compound's effects in living organisms, a critical step in the drug discovery and development process.

Target Engagement Studies in Animal Models

Information here would have described whether this compound reaches and interacts with its intended molecular target in animal models. These studies are crucial for validating the compound's mechanism of action in a complex biological system.

Biomarker Identification in Preclinical Systems

This subsection would have focused on the identification of measurable biological indicators (biomarkers) that could track the pharmacological effects of this compound in preclinical models. Such biomarkers are essential for monitoring a compound's activity and for potential translation to clinical studies.

Exploratory Pharmacological Efficacy in Disease Models

The focus here would have been on the initial, mechanism-focused studies in animal models of disease. This would involve assessing whether the compound can produce a desired therapeutic effect based on its proposed mechanism, providing a proof-of-concept for its potential utility.

While research exists for other indole derivatives, the strict focus on this compound reveals that it has not yet been the subject of in-depth biological and preclinical investigation, or at least, such research has not been made publicly available. The synthesis and potential as a scaffold for various therapeutic agents are noted in the broader chemical literature, but specific data on its biological actions are absent.

Therefore, a detailed article on the biological and biochemical research insights of this compound cannot be generated at this time due to a lack of foundational scientific studies.

Structure Activity Relationship Sar and Analogue Design of 1 6 Fluoro 1h Indol 2 Yl Ethanone Derivatives

Systematic Modification of the Indole (B1671886) Nucleus (e.g., substitution patterns, N-alkylation)

The indole nucleus of 1-(6-fluoro-1H-indol-2-yl)ethanone offers several positions for modification, including the indole nitrogen (N1) and the available carbon atoms on the benzene (B151609) ring (C4, C5, C7).

Substitution Patterns: The electronic properties of the indole ring can be modulated by introducing additional substituents. The nature and position of these substituents, whether electron-donating (e.g., methoxy (B1213986), alkyl) or electron-withdrawing (e.g., nitro, cyano), can significantly influence the molecule's interaction with biological targets. eurekaselect.com For instance, in other classes of indole derivatives, the position of substituents on the aromatic ring has been shown to be crucial for cytotoxicity and other biological activities. researchgate.net The introduction of a methoxy group at position 5 of an indole scaffold, for example, has been observed to be active in the upregulation of tumor suppressor genes. researchgate.net

N-Alkylation: Modification at the N1 position of the indole ring is a common strategy in medicinal chemistry. N-alkylation introduces an alkyl or aryl group, which can alter the compound's solubility, lipophilicity, metabolic stability, and biological activity. bldpharm.com This modification can also influence the orientation of the molecule within a receptor's binding pocket. In studies of other indole derivatives, N-alkylation with various groups, such as benzyl (B1604629) or benzoyl fragments, has been used to synthesize analogs with potent anti-inflammatory and analgesic activities. researchgate.net The nature of the N-substitution (aromatic vs. aliphatic) can also be a key determinant of biological activity, with aliphatic groups sometimes conferring greater potency. eurekaselect.com

Table 1: Potential Modifications on the Indole Nucleus and Their Predicted Impact

Modification PositionType of ModificationPotential Impact on Properties
N1 Alkylation (e.g., methyl, benzyl)Increased lipophilicity, altered steric profile, potential for new interactions with target. eurekaselect.combldpharm.com
C4, C5, C7 Introduction of Electron-Donating Groups (e.g., -OCH3, -CH3)Increased electron density of the ring system, potential modulation of pKa and hydrogen bonding capacity. researchgate.net
C4, C5, C7 Introduction of Electron-Withdrawing Groups (e.g., -NO2, -Cl)Decreased electron density, potential to alter metabolic stability and binding interactions. researchgate.netresearchgate.net
N1 Acylation (e.g., adding another acetyl group)May alter metabolic stability and receptor binding profile. arabjchem.orgresearchgate.net

This table is illustrative and based on general principles of medicinal chemistry as applied to indole scaffolds.

Variations of the Acetyl Side Chain and Linker Modifications

The 2-acetyl group is a key feature of the molecule, likely acting as a hydrogen bond acceptor. Modifications to this side chain can have a profound impact on activity.

Chain Length and Branching: Altering the length of the alkyl chain (e.g., propionyl, butyryl) or introducing branching can affect steric interactions and the compound's fit within a binding site.

Functional Group Transformation: The ketone of the acetyl group can be transformed into other functional groups to explore different interactions. For example, reduction to an alcohol would introduce a hydrogen bond donor. Conversion to an oxime or hydrazone could provide additional points for interaction and lead to derivatives with different biological profiles. The synthesis of thiosemicarbazone derivatives from related 1-substituted-2-acetyl-3-hydroxyindoles has been shown to yield compounds with antimicrobial, anti-inflammatory, and anticonvulsant activities. ekb.eg

Linker Introduction: The acetyl group can serve as an attachment point for linkers, connecting the indole core to other pharmacophores or functional moieties. For instance, in the development of antitumor agents based on (indol-3-yl)glyoxamides, an amino acid spacer was introduced into the side chain, leading to promising activity in certain derivatives. chemicalregister.com

Impact of Fluorine Substitution Position and Multiplicity on Activity and Selectivity

The fluorine atom at the C6 position significantly influences the molecule's properties. Fluorine is often used in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.netnih.gov

Position of Fluorine: The position of the fluorine atom on the indole ring is critical. Moving the fluorine from C6 to other positions (C4, C5, or C7) would alter the molecule's dipole moment and electronic distribution, thereby affecting its interactions with target proteins. nih.gov For example, placing fluorine at a position vulnerable to metabolic oxidation by cytochrome P450 enzymes can block this pathway, increasing the drug's half-life. nih.gov The electronegativity of fluorine can also influence the acidity of the indole N-H group, which can be critical for binding.

Multiplicity of Fluorine: Introducing additional fluorine atoms (di- or tri-fluoro substitution) would further amplify these effects. Increased fluorination generally leads to a decrease in the pKa of nearby amine functionalities and can have a substantial impact on metabolic stability. nih.gov However, multiple fluorine substitutions also increase lipophilicity, which must be balanced to maintain appropriate ADME (absorption, distribution, metabolism, and excretion) properties.

Table 2: Predicted Effects of Fluorine Substitution on Indol-2-ylethanone Properties

CompoundPredicted Impact on Lipophilicity (LogP)Predicted Impact on Metabolic StabilityPredicted Impact on Ring Electronics
1-(Indol-2-yl)ethanone (unsubstituted)BaselineSusceptible to oxidationBaseline
1-(4-Fluoro -1H-indol-2-yl)ethanoneIncreasedPotentially enhancedStrong inductive withdrawal near C4/C5
1-(5-Fluoro -1H-indol-2-yl)ethanoneIncreasedPotentially enhancedStrong inductive withdrawal near C5/C6
1-(6-Fluoro -1H-indol-2-yl)ethanoneIncreasedPotentially enhancedStrong inductive withdrawal near C5/C6/C7
1-(7-Fluoro -1H-indol-2-yl)ethanoneIncreasedPotentially enhancedStrong inductive withdrawal near C6/N1
1-(5,6-Difluoro -1H-indol-2-yl)ethanoneSignificantly IncreasedLikely enhancedSignificant inductive withdrawal

This table is illustrative, based on established principles of fluorine in medicinal chemistry. researchgate.netnih.gov

Rational Design Strategies for Enhanced Research Probes and Tool Compounds

Rational design strategies can be employed to develop derivatives of this compound as chemical probes to study biological systems. Such tool compounds can help in identifying cellular targets and elucidating mechanisms of action.

Fluorescent Probes: To create a fluorescent probe, a fluorophore can be attached to the this compound scaffold. The indole moiety itself possesses intrinsic fluorescent properties that can be modulated, but attaching a dedicated fluorescent dye is a more common strategy. rsc.org The fluorophore could be linked to a position on the molecule that is determined not to be essential for its biological activity, often via a flexible linker attached to the indole nitrogen or a non-critical position on the benzene ring. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths. Hemicyanine dyes, for example, are versatile scaffolds for creating near-infrared (NIR) fluorescent probes. rsc.org Structure-based design can guide the attachment of fluorescent dyes via a linker to create high-affinity probes. nih.gov

Affinity-Tagged Derivatives: For target identification and purification, an affinity tag can be incorporated into the molecule. Affinity tags are molecules that bind with high affinity and specificity to a matrix, allowing for the isolation of the tagged molecule along with its binding partners. nih.gov Common tags include biotin, which binds strongly to streptavidin, or small peptide tags like the Strep-tag or FLAG-tag. nih.gov The tag would be appended to the this compound structure, again at a position that does not disrupt its biological activity. This allows the derivative to bind to its cellular target, after which cell lysis and affinity purification can isolate the target protein for identification by mass spectrometry.

Emerging Research Applications and Future Directions for 1 6 Fluoro 1h Indol 2 Yl Ethanone

Development as a Chemical Probe for Fundamental Biological Research

Chemical probes are essential small molecules used to study and manipulate biological systems. The structural features of 1-(6-Fluoro-1H-indol-2-yl)ethanone make it a promising candidate for development into such a tool.

Utility in Target Validation and Deconvolution Studies

The presence of a fluorine atom is particularly advantageous for its use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ossila.com ¹⁹F NMR is a powerful technique for studying protein-ligand interactions because of the high sensitivity of the fluorine nucleus and the absence of endogenous fluorine in most biological systems. ossila.com A molecule like 6-fluoroindole (B127801), the parent heterocycle of the title compound, can be used to label bacterial cells to study protein-protein interactions in vitro. ossila.com This suggests that this compound could serve as a starting point for creating ¹⁹F-based chemical probes. Such probes could be used to validate drug targets by directly observing binding events and to deconvolve the targets of bioactive compounds whose mechanisms are unknown. The acetyl group at the 2-position offers a convenient chemical handle for further modification, allowing for the attachment of linkers or reactive groups necessary for pull-down assays or activity-based protein profiling.

Application in Cell-Based and Animal Research Studies

While direct studies involving this compound in cellular or animal models are not extensively reported, research on related indole (B1671886) derivatives provides a strong rationale for its potential use. For instance, various indole-2-one derivatives have been synthesized and evaluated for their anti-inflammatory activity in macrophage cell lines and in mouse models of sepsis. nih.gov Specifically, certain derivatives were found to inhibit the production of inflammatory mediators like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Given this precedent, this compound could be used as a precursor to synthesize novel compounds for evaluation in cell-based assays for inflammation, cancer cell proliferation, or neuroprotection. The fluorine substitution may also enhance metabolic stability and cell permeability, properties that are crucial for efficacy in both in vitro and in vivo settings.

Role in Early-Stage Medicinal Chemistry Lead Optimization Studies

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. wiley.com The this compound structure represents a valuable scaffold for such optimization efforts.

Scaffold Optimization for Novel Bioactive Compound Discovery

The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.com Research has demonstrated that derivatives of 1-(1H-indol-1-yl)ethanone can act as inhibitors of CBP/EP300 bromodomains, which are therapeutic targets for castration-resistant prostate cancer. nih.gov This highlights the potential of the indole-ethanone core in generating potent and selective inhibitors.

The 6-fluoroindole moiety itself is a key building block for expanding molecular libraries for drug discovery. ossila.com The fluorine atom can modulate the acidity of the indole N-H, influence hydrogen bonding interactions, and improve metabolic resistance by blocking potential sites of oxidation. These attributes are highly desirable in lead optimization. wiley.com The acetyl group provides a reactive site for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. For example, derivatives of indole-2-one and 7-aza-2-oxindole have been systematically synthesized to explore their anti-inflammatory potential, leading to the identification of compounds with significant in vivo efficacy. nih.gov

Compound Derivative Reported Biological Activity/Application
1-(1H-Indol-1-yl)ethanone DerivativesCBP/EP300 bromodomain inhibition for prostate cancer. nih.gov
Indole-2-one DerivativesAnti-inflammatory agents, inhibiting TNF-α and IL-6. nih.gov
7-Aza-2-oxindole DerivativesAnti-inflammatory agents for sepsis models. nih.gov
6-FluoroindoleAntimicrobial activity by inhibiting biofilm formation. ossila.com
Indole-based CompoundsPotential antiviral agents against SARS-CoV-2. mdpi.com

Potential as a Component in Complex Molecular Systems or Materials (e.g., self-assembly, advanced spectroscopy)

While the primary focus for indole derivatives has been in biomedicine, their unique electronic and structural properties also suggest potential applications in materials science. Heterocyclic compounds are known building blocks for creating complex supramolecular assemblies and functional materials.

The planar aromatic structure of the indole ring can facilitate π–π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures like sheets or columns. nih.gov Ketone-containing compounds, such as 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, have been used as precursors for constructing complex polypyridine bridging ligands for supramolecular chemistry. nih.gov By analogy, the acetyl group on this compound could be chemically elaborated to create ligands for metal coordination or building blocks for organic functional materials. The fluorine atom could further influence the packing and electronic properties of such materials. The photophysical properties of aromatic systems are heavily influenced by their structure, and incorporating the fluoro-indole-ethanone moiety into larger porphyrinoid-like systems could be explored to tune their absorption and nonlinear optical properties. mdpi.com However, this remains a largely hypothetical application requiring experimental validation.

Future Research Avenues and Unexplored Potentials in Chemical Biology

This compound stands as a promising yet underexplored molecule. Its true potential lies in its systematic exploration across various domains of chemical biology and medicinal chemistry.

Future research should focus on several key areas:

Systematic Biological Screening: A comprehensive screening of the compound against a wide panel of biological targets (kinases, epigenetic proteins, GPCRs) is necessary to uncover its intrinsic bioactivity.

Development of Focused Libraries: Using the acetyl group as a chemical handle, combinatorial libraries of derivatives should be synthesized. This would involve reactions such as condensation, oxidation, reduction, and substitution to explore the chemical space around the core scaffold and build detailed SAR.

Advanced Probe Development: Leveraging the 6-fluoro substituent, dedicated efforts should be made to design and synthesize second-generation chemical probes for ¹⁹F NMR-based screening and target validation studies. This could involve attaching photo-affinity labels or click-chemistry handles.

Exploration in Materials Science: The potential for this compound to act as a building block for functional materials is completely unexplored. Research into its use in creating novel ligands, polymers, or self-assembling systems could open new avenues in supramolecular chemistry and organic electronics.

Conclusion: Synthesizing Current Knowledge and Charting Future Research Trajectories

Summary of Key Academic Contributions and Mechanistic Discoveries

As of this writing, there is a notable absence of dedicated academic studies or patents focusing specifically on the biological activities or detailed mechanistic discoveries of 1-(6-Fluoro-1H-indol-2-yl)ethanone. The compound is primarily cataloged in chemical supplier databases and is referenced by its basic chemical identifiers. bldpharm.comarctomsci.comchemicalregister.comcymitquimica.com

However, the broader family of indole (B1671886) derivatives has been the subject of extensive research. Indole-based molecules are known to play crucial roles in the development of a wide range of bioactive agents. For instance, various indole derivatives have been synthesized and evaluated as potent anti-inflammatory and analgesic agents, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2). eurekaselect.com The indole nucleus is a key pharmacophore that can interact with numerous biological targets, including enzymes and receptors, leading to the modulation of biochemical pathways. researchgate.net

Furthermore, the strategic placement of a fluorine atom on a molecule is a well-established approach in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity. arctomsci.com Fluorinated indoles, in particular, are recognized for their potential as anticancer, antioxidant, and fungicidal agents. bldpharm.com The presence of the fluorine at the 6-position of the indole ring in this compound is therefore of significant interest, suggesting that it may possess enhanced or novel biological properties compared to its non-fluorinated counterparts.

While direct mechanistic studies on this compound are not available, research on analogous structures provides some predictive insights. For example, the ethanone (B97240) (acetyl) group at the 2-position of the indole ring could serve as a key interaction point with biological targets or as a synthetic handle for the elaboration into more complex molecules.

Identification of Remaining Scientific Challenges and Unanswered Questions

The primary scientific challenge concerning this compound is the fundamental lack of published research. This gap in the literature gives rise to a number of unanswered questions:

Synthesis and Characterization: While the compound is commercially available, detailed and optimized synthetic routes, along with comprehensive characterization of its physicochemical properties, are not widely published in peer-reviewed journals.

Biological Activity Profile: The compound's biological effects remain uncharacterized. It is unknown whether it possesses any significant anticancer, anti-inflammatory, antimicrobial, or other therapeutic activities that are often associated with fluorinated indole derivatives.

Mechanism of Action: Without a known biological target or activity, the mechanism by which this compound might exert any biological effect is entirely speculative.

Structure-Activity Relationships (SAR): The contribution of the 6-fluoro and 2-ethanone substituents to the potential biological activity of the indole core has not been studied. Understanding these relationships is crucial for rational drug design.

Potential as a Synthetic Intermediate: The utility of this compound as a building block in the synthesis of more complex and potentially more potent molecules has not been explored in the academic literature.

Outlook for Future Academic Research and Innovations Involving the Compound

The current scarcity of data surrounding this compound presents a fertile ground for future scientific investigation. The compound stands as a blank slate, offering numerous opportunities for novel discoveries and innovations.

Immediate Research Directions:

Biological Screening: A logical first step would be to subject this compound to a broad range of biological screens to identify any potential therapeutic activities. Given the known properties of related compounds, screening for anticancer, anti-inflammatory, and antimicrobial effects would be a rational starting point.

Synthetic Methodology: The development and publication of efficient and scalable synthetic protocols for this compound would be a valuable contribution to the chemical sciences, facilitating its broader use in research.

Long-Term Research and Innovations:

Medicinal Chemistry Campaigns: Should initial screenings reveal any promising biological activity, the compound could serve as a lead for the development of new therapeutic agents. Medicinal chemistry efforts could focus on modifying the ethanone group or introducing other substituents to the indole ring to optimize potency and selectivity.

Probe for Chemical Biology: If a specific biological target is identified, radiolabeled or biotinylated versions of this compound could be synthesized to serve as chemical probes for studying biological pathways.

Development of Novel Heterocyclic Scaffolds: The ethanone moiety provides a reactive handle for a variety of chemical transformations, enabling the synthesis of novel, more complex heterocyclic systems. These new scaffolds could then be explored for their own unique biological properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(6-Fluoro-1H-indol-2-yl)ethanone, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of 6-fluoroindole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization includes controlling reaction temperature (0–5°C to prevent side reactions) and stoichiometric ratios (1:1.2 indole:acetyl chloride). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Q. How can the purity and structural identity of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : Compare 1H^1H-NMR peaks with analogs (e.g., 1-(6-Chloro-9H-carbazol-2-yl)ethanone ). Expect aromatic proton shifts at δ 7.2–8.1 ppm and a carbonyl signal near δ 2.6 ppm.
  • Mass Spectrometry : Confirm molecular ion peak at m/z 177.18 (C₁₀H₈FNO⁺) .
  • Melting Point Analysis : Compare with literature values; discrepancies may indicate impurities.

Q. What physicochemical properties are critical for handling and storing this compound?

  • Key Properties :

PropertyValue/DescriptionSource
LogP~3.7 (predicted)Extrapolated
StabilitySensitive to light/moisture
Storage-20°C under inert gas (N₂/Ar)

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Use SHELXL for refinement . Key steps:

Grow single crystals via slow evaporation (solvent: DCM/hexane).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Resolve fluorine positional disorder using anisotropic displacement parameters.

  • Compare with structurally similar compounds (e.g., 2-chloro-1-(1H-indol-3-yl)ethanone ).

Q. How to address contradictions in reported LogP values for fluorinated indole derivatives?

  • Analytical Approach :

  • Experimental Validation : Use reversed-phase HPLC to measure LogP (C18 column, methanol/water mobile phase) .
  • Computational Prediction : Compare results from DFT-based methods (e.g., Gaussian) with empirical data. Discrepancies may arise from protonation states or solvent effects .

Q. What computational strategies can predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with indole-binding targets (e.g., serotonin receptors). Validate with analogs like 2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone .
  • QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity data from PubChem .

Safety and Hazard Mitigation

Q. What are the primary hazards associated with this compound, and how can they be mitigated?

  • Risk Assessment :

HazardPrecautionary MeasureSource
Skin irritationUse nitrile gloves; fume hood
Respiratory sensitizationPPE (N95 mask)
  • First Aid : For inhalation, move to fresh air; consult SDS for specific protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.